molecular formula C16H25N B14260846 1-Benzyl-3,3,5,5-tetramethylpiperidine CAS No. 141366-87-2

1-Benzyl-3,3,5,5-tetramethylpiperidine

Cat. No.: B14260846
CAS No.: 141366-87-2
M. Wt: 231.38 g/mol
InChI Key: PFVVADGYHOQUKK-UHFFFAOYSA-N
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Description

1-Benzyl-3,3,5,5-tetramethylpiperidine is a piperidine derivative characterized by its unique structure, which includes a benzyl group attached to a piperidine ring substituted with four methyl groups. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3,5,5-tetramethylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3,5,5-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 1,2,5-Trimethylpiperidine
  • 2,2,6,6-Tetramethylpiperidine
  • Tropylamines

Comparison: 1-Benzyl-3,3,5,5-tetramethylpiperidine is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other piperidine derivatives. For instance, 2,2,6,6-tetramethylpiperidine lacks the benzyl group, which may result in different reactivity and biological activity .

Properties

IUPAC Name

1-benzyl-3,3,5,5-tetramethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-15(2)11-16(3,4)13-17(12-15)10-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVVADGYHOQUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)CC2=CC=CC=C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566419
Record name 1-Benzyl-3,3,5,5-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141366-87-2
Record name 1-Benzyl-3,3,5,5-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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